molecular formula C17H16N6O2 B2605761 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide CAS No. 2034299-25-5

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide

Katalognummer: B2605761
CAS-Nummer: 2034299-25-5
Molekulargewicht: 336.355
InChI-Schlüssel: KEHBROZPGJNOTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide is a synthetic small molecule characterized by a tetrazole-substituted phenyl ring linked to an isonicotinamide core.

Eigenschaften

IUPAC Name

2-(cyclopropylmethoxy)-N-[4-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-17(13-7-8-18-16(9-13)25-10-12-1-2-12)20-14-3-5-15(6-4-14)23-11-19-21-22-23/h3-9,11-12H,1-2,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHBROZPGJNOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of the Isonicotinamide Moiety: The isonicotinamide group is typically introduced via an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

    Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The phenyl and isonicotinamide groups may enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

  • Roflumilast : A benzamide derivative with a difluoromethoxy group and dichloropyridyl substitution. It is a potent PDE4 inhibitor used in chronic obstructive pulmonary disease (COPD) .
  • N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (TPIN) : Shares the tetrazole-phenyl-isonicotinamide backbone but lacks the cyclopropylmethoxy group. TPIN inhibits prostate cancer cell proliferation via cytoskeletal protein regulation (e.g., F-actin, paxillin) and Akt-mTOR pathway modulation .

Key Structural Differences :

Compound Substituents Key Functional Groups
Target Compound 2-(Cyclopropylmethoxy), 4-(1H-tetrazol-1-yl)phenyl Tetrazole, cyclopropylmethoxy
Roflumilast 3-Cyclopropylmethoxy, 4-difluoromethoxy, 3,5-dichloropyrid-4-yl Difluoromethoxy, dichloropyridine
TPIN 3-(1H-tetrazol-1-yl)phenyl Tetrazole, unmodified isonicotinamide

The cyclopropylmethoxy group in the target compound may improve binding affinity compared to TPIN, while the tetrazole’s position (4- vs. 3-phenyl) could alter target selectivity.

PDE4 Inhibition vs. Cytoskeletal Regulation :

  • Roflumilast : Inhibits PDE4 with IC50 = 0.8 nM in human neutrophils, suppressing leukotriene B4 and reactive oxygen species (ROS) . Its potency exceeds cilomilast (IC50 = 40–3000 nM) and rolipram (IC50 = 10–600 nM) across immune cells.
  • TPIN: No PDE4 activity reported. Instead, it downregulates F-actin and paxillin (IC50 ~5–10 μM in prostate cancer cells), inducing apoptosis via Akt-mTOR pathway inhibition .
  • Direct data are lacking, but substituent analysis implies intermediate properties.

Cell-Type Specificity :

  • Roflumilast shows broad anti-inflammatory effects across neutrophils, eosinophils, and T-cells (IC50 = 2–21 nM) .

Therapeutic Potential

  • Roflumilast: Clinically approved for COPD/asthma due to PDE4-driven immunomodulation .
  • TPIN : Preclinical candidate for prostate cancer, targeting cytoskeletal dynamics .
  • Target Compound : Hypothesized applications include inflammatory diseases (via PDE4) or oncology (via kinase/cytoskeletal pathways), depending on substituent optimization.

Comparative Potency and Selectivity :

Compound Target/Pathway IC50/Potency Therapeutic Area
Roflumilast PDE4 inhibition 0.8 nM (neutrophils) COPD, Asthma
TPIN Akt-mTOR, F-actin/paxillin 5–10 μM (prostate cancer) Oncology
Cilomilast PDE4 inhibition 40–3000 nM Inflammation (discontinued)
Rolipram PDE4 inhibition 10–600 nM Neuroinflammation

Biologische Aktivität

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its bioactive properties, combined with an isonicotinamide structure. The presence of the cyclopropylmethoxy group contributes to its unique pharmacological profile.

Research indicates that tetrazole derivatives often exhibit significant biological activities, including:

  • Antimicrobial Activity : Tetrazoles have been studied for their potential as antimicrobial agents. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Inhibition of Enzymatic Activity : Some tetrazole derivatives show inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's.

Anticholinesterase Activity

A study evaluated several tetrazole derivatives for their ability to inhibit AChE. The results indicated that certain substitutions on the phenyl ring enhanced inhibitory activity, with some compounds achieving inhibition percentages comparable to standard drugs like Donepezil .

CompoundInhibition (%) at 1 mMInhibition (%) at 0.1 mM
Compound 2 (3-methyl)29.5614.53
Compound 3 (3-chloro)24.3812.96

These findings suggest that N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide could exhibit similar or enhanced activity due to its structural characteristics.

Antimicrobial Activity

Another study focused on the antimicrobial properties of tetrazole derivatives. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, with many showing significant antibacterial effects .

Bacterial StrainCompound A Efficiency (%)Compound B Efficiency (%)
Staphylococcus aureus66.6754.16
Escherichia coli45.8342.31

These results highlight the potential of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide as an antimicrobial agent.

Case Studies

  • Neuroprotective Effects : In a controlled study involving neurodegenerative models, compounds with similar structures demonstrated neuroprotective effects, suggesting potential applications in treating Alzheimer's disease.
  • Antimicrobial Trials : Clinical trials have shown that certain tetrazole derivatives can effectively reduce bacterial load in infected models, indicating their viability as therapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.